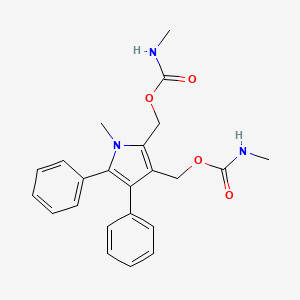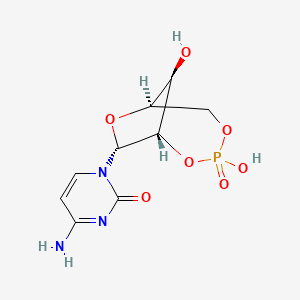
1-Aminocyclopropanol hydrochloride
Overview
Description
1-Aminocyclopropanol hydrochloride is a chemical compound characterized by the presence of an amino group attached to a cyclopropanol ring, with a hydrochloride salt form
Mechanism of Action
Target of Action
1-Aminocyclopropanol hydrochloride, also known as 1-Aminocyclopropane-1-carboxylic acid (ACC), is a disubstituted cyclic α-amino acid . It is the precursor to the plant hormone ethylene . ACC is synthesized by the enzyme ACC synthase (EC 4.4.1.14) from methionine and converted to ethylene by ACC oxidase (EC 1.14.17.4) . ACC also exhibits ethylene-independent signaling that plays a critical role in pollination and seed production by activating proteins similar to those involved in nervous system responses in humans and animals .
Mode of Action
ACC interacts with its targets, primarily ACC synthase and ACC oxidase, to produce ethylene . More specifically, ACC signaling promotes secretion of the pollen tube chemoattractant LURE1.2 in ovular sporophytic tissue thus enhancing pollen tube attraction . Additionally, ACC activates Ca 2+ -containing ion currents via glutamate receptor-like (GLR) channels in root protoplasts .
Biochemical Pathways
ACC holds a key position in many physiological processes as it is the direct precursor in the biosynthesis of ethylene . It is synthesized by the enzyme ACC synthase (EC 4.4.1.14) from methionine and converted to ethylene by ACC oxidase (EC 1.14.17.4) . ACC can be used by soil microorganisms (both bacteria and fungi) as a source of nitrogen and carbon .
Pharmacokinetics
It is known that acc can be metabolized by bacteria using acc-deaminase, favoring plant growth and lowering stress susceptibility . ACC is also subjected to a sophisticated transport mechanism to ensure local and long-distance ethylene responses .
Result of Action
The action of ACC results in a variety of effects at the molecular and cellular level. For example, ACC signaling promotes secretion of the pollen tube chemoattractant LURE1.2 in ovular sporophytic tissue thus enhancing pollen tube attraction . Additionally, ACC activates Ca 2+ -containing ion currents via glutamate receptor-like (GLR) channels in root protoplasts .
Action Environment
The action of ACC can be influenced by environmental factors. For example, ACC applied in hydroponic culture of tomato brought about concentration-dependent differences in plant responses . At low concentrations, ACC increased the net CO2 fixation rate, however, at higher concentrations, it triggered a parallel decline in stomatal conductance and in the actual quantum yield of photosystem II .
Biochemical Analysis
Biochemical Properties
1-Aminocyclopropanol hydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with enzymes such as aminotransferases and deaminases, which facilitate the transfer of amino groups and the removal of amino groups, respectively
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules, leading to changes in gene expression and cellular metabolism . This compound can impact cell function by altering the expression of genes involved in metabolic pathways, thereby influencing cellular growth and differentiation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with . For example, it may inhibit the activity of certain deaminases, leading to an accumulation of amino acids and subsequent changes in gene expression. Additionally, this compound can activate aminotransferases, promoting the transfer of amino groups and influencing metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its degradation products may have different biochemical properties. Long-term exposure to this compound can lead to changes in cellular metabolism and function, highlighting the importance of monitoring its effects over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and potential toxic effects . Studies have shown that there is a threshold dose beyond which the compound can cause adverse effects, such as cellular toxicity and disruption of normal metabolic processes.
Metabolic Pathways
This compound is involved in several metabolic pathways, including amino acid metabolism and nitrogen cycling . It interacts with enzymes such as aminotransferases and deaminases, influencing the flux of metabolites through these pathways. The compound’s effects on metabolic flux can lead to changes in the levels of key metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins These interactions determine the compound’s localization and accumulation within different cellular compartments
Subcellular Localization
This compound is localized in specific subcellular compartments, which can influence its activity and function . The compound may be directed to particular organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with enzymes and other biomolecules, thereby modulating its biochemical properties and effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminocyclopropanol hydrochloride can be synthesized through several methodsAnother method includes the intramolecular cyclization of γ-substituted amino acid derivatives .
Industrial Production Methods: In industrial settings, the production of this compound often involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by cyclization and subsequent conversion to the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions: 1-Aminocyclopropanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include cyclopropyl ketones, cyclopropylamines, and substituted cyclopropanol derivatives .
Scientific Research Applications
1-Aminocyclopropanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Comparison with Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: This compound is structurally similar but contains a carboxylic acid group instead of a hydroxyl group.
Cyclopropylamine: Similar in structure but lacks the hydroxyl group.
Cyclopropanol: Contains the cyclopropanol ring but lacks the amino group.
Uniqueness: 1-Aminocyclopropanol hydrochloride is unique due to the combination of the cyclopropanol ring and the amino group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
1-aminocyclopropan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO.ClH/c4-3(5)1-2-3;/h5H,1-2,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTECWCYCEGPEEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
54376-44-2 (Parent) | |
| Record name | Cyclopropanol, 1-amino-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058939461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60207679 | |
| Record name | Cyclopropanol, 1-amino-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58939-46-1 | |
| Record name | Cyclopropanol, 1-amino-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058939461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropanol, 1-amino-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-aminocyclopropanol hydrochloride in the synthesis of coprine?
A1: this compound serves as a crucial intermediate in the synthesis of both coprine and O-ethylcoprine []. Its synthesis involves a multi-step process starting from L-glutamic acid derivatives. This compound is particularly important because it provides the core cyclopropane structure found in coprine, ultimately enabling the formation of the final toxin molecule through subsequent coupling and hydrolysis reactions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


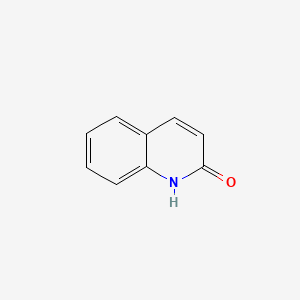
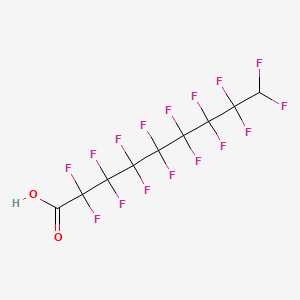
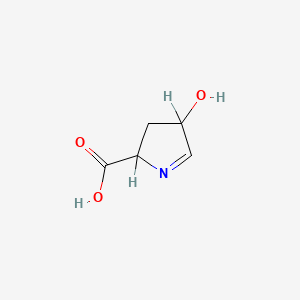
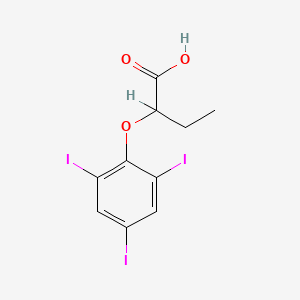
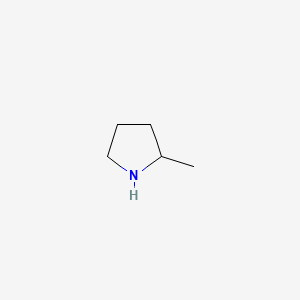
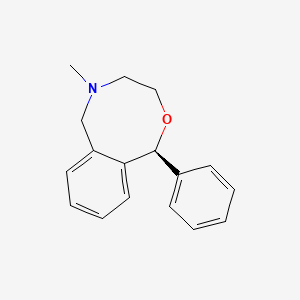

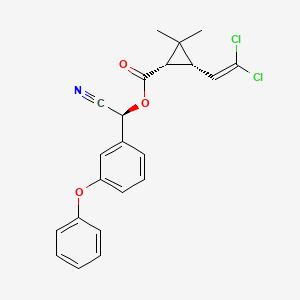

![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (3S)-3-methyl-2-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B1204838.png)
![(9R)-10-(2-Hydroxy-2-methylpropyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride](/img/structure/B1204840.png)
